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molecular formula C12H10N2O2 B8469492 3-(6-Methoxy-[1,5]naphthyridin-4-yl)-prop-2-yn-1-ol

3-(6-Methoxy-[1,5]naphthyridin-4-yl)-prop-2-yn-1-ol

Cat. No. B8469492
M. Wt: 214.22 g/mol
InChI Key: OCHNVVWIQSPSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08114867B2

Procedure details

A solution of 8-bromo-2-methoxy-[1,5]naphthyridine (4.0 g, 16.7 mmol, prepared as in WO 2006/032466) and propargylalcohol (1.9 g, 33.5 mmol) in DMF (50 mL) and TEA (10.16 g, 100 mmol) was degassed by bubbling N2 through for 10 min. CuI (0.318 g, 1.6 mmol) and Pd(PPh3)2Cl2 (0.588 g, 0.84 mmol) were added and the brown solution was stirred at rt overnight. The mixture was partitioned between water and EtOAc and the org. layer was washed several times with water and a sat. NH4Cl solution, dried over MgSO4 and concentrated. Chromatography on SiO2 (Hex/EA 1:1, EA) followed by crystallization from ether gave the coupling product as a beige solid (1.95 g, 54% yield).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
10.16 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.318 g
Type
catalyst
Reaction Step Two
Quantity
0.588 g
Type
catalyst
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][N:5]=[C:6]2[C:11]=1[N:10]=[C:9]([O:12][CH3:13])[CH:8]=[CH:7]2.[CH2:14]([OH:17])[C:15]#[CH:16]>CN(C=O)C.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:13][O:12][C:9]1[N:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[N:5]=[CH:4][CH:3]=[C:2]2[C:16]#[C:15][CH2:14][OH:17] |^1:27,46|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=CN=C2C=CC(=NC12)OC
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C#C)O
Name
TEA
Quantity
10.16 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
CuI
Quantity
0.318 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.588 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the brown solution was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling N2 through for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water and EtOAc
WASH
Type
WASH
Details
layer was washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a sat. NH4Cl solution, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Chromatography on SiO2 (Hex/EA 1:1, EA) followed by crystallization from ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1N=C2C(=CC=NC2=CC1)C#CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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